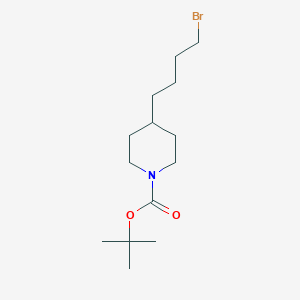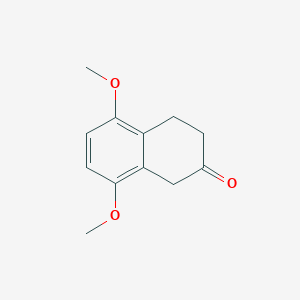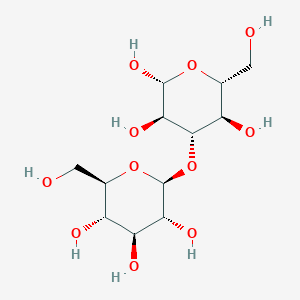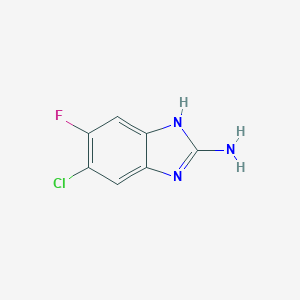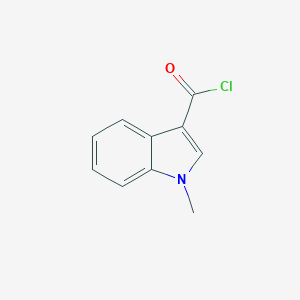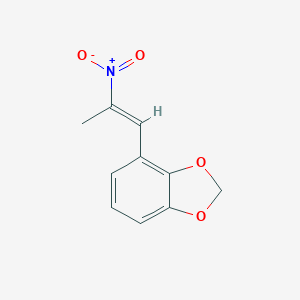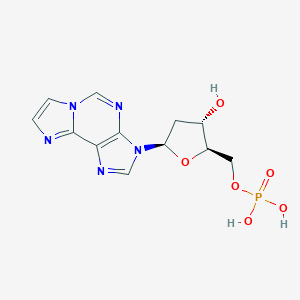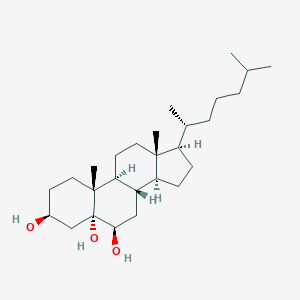![molecular formula C5H7Cl2NO2S B123991 3-[(2,2-Dichlorovinyl)thio]-L-alanine CAS No. 3326-09-8](/img/structure/B123991.png)
3-[(2,2-Dichlorovinyl)thio]-L-alanine
説明
The compound 3-[(2,2-Dichlorovinyl)thio]-L-alanine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their interactions with biological systems. For instance, the first paper discusses the inactivation of alanine racemase by 3-halovinylglycines, which are structurally related to 3-[(2,2-Dichlorovinyl)thio]-L-alanine. Alanine racemase is an enzyme crucial for bacterial cell wall synthesis, and its inactivation by halovinylglycines could be indicative of the potential antibacterial properties of similar compounds .
Synthesis Analysis
The synthesis of 3-[(2,2-Dichlorovinyl)thio]-L-alanine is not explicitly detailed in the provided papers. However, the mechanism of action of related compounds, such as 3-halovinylglycines, suggests that the synthesis of such compounds might involve the introduction of a halovinyl group into an amino acid framework. This could potentially be achieved through a halogenation reaction followed by a substitution or addition reaction to introduce the thio group .
Molecular Structure Analysis
While the molecular structure of 3-[(2,2-Dichlorovinyl)thio]-L-alanine is not analyzed in the papers, the structure of related compounds like 3-halovinylglycines is discussed. These compounds contain a halovinyl group that is reactive due to the presence of a halogen atom, which can participate in enzyme-catalyzed halide elimination to form a reactive intermediate. This intermediate can then interact with amino acid residues in enzymes, such as tyrosine, leading to irreversible alkylation .
Chemical Reactions Analysis
The chemical reactions of 3-[(2,2-Dichlorovinyl)thio]-L-alanine can be inferred from the reactions of similar compounds. For example, 3-halovinylglycines inactivate alanine racemase by undergoing enzyme-catalyzed halide elimination, creating an allenic intermediate. This intermediate can form both reversible and irreversible covalent adducts with the enzyme, leading to its inactivation. The irreversible alkylation is a lethal event for the enzyme, suggesting that 3-[(2,2-Dichlorovinyl)thio]-L-alanine might also form such reactive intermediates that could modify biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[(2,2-Dichlorovinyl)thio]-L-alanine are not described in the provided papers. However, based on the properties of structurally related compounds, it can be hypothesized that the dichlorovinyl group would confer a degree of reactivity to the compound, potentially affecting its stability, solubility, and how it interacts with biological systems. The presence of the thio group might also influence these properties, as sulfur-containing compounds often have unique chemical behaviors .
科学的研究の応用
Biotechnological Production and Application
β-Alanine, a naturally occurring β-type amino acid, although not directly 3-[(2,2-Dichlorovinyl)thio]-L-alanine, shares relevance due to its importance in metabolic processes across different organisms. Advances in biotechnological methods for the production of β-alanine highlight its applications in medicine, food, and environmental sectors. The exploration into bio-based production routes presents an environmentally friendly alternative to chemical synthesis, suggesting a potential area of application for derivatives like 3-[(2,2-Dichlorovinyl)thio]-L-alanine in similar fields (Wang et al., 2021).
Molecular Interactions and Structural Studies
The study of molecular interactions and the structural elucidation of amino acids on surfaces can provide valuable insights into the behavior of complex molecules, including 3-[(2,2-Dichlorovinyl)thio]-L-alanine. Techniques such as vibrational spectroscopy and solid-state NMR have been applied to understand the structure, hydration, and binding of biomolecules, offering a pathway to study the detailed interactions of 3-[(2,2-Dichlorovinyl)thio]-L-alanine with various substrates and potential applications in nanotechnology and material sciences (Jalkanen et al., 2006; Shir et al., 2010).
Enzymatic Inhibition and Antibacterial Properties
The role of alanine racemase inhibitors, such as chlorovinyl glycine, in combating bacterial resistance by targeting peptidoglycan synthesis, provides a template for exploring 3-[(2,2-Dichlorovinyl)thio]-L-alanine in similar contexts. The search for selective and potent inhibitors against bacterial cell wall synthesis underscores the potential application of 3-[(2,2-Dichlorovinyl)thio]-L-alanine as a novel antibacterial agent, especially considering its structural similarity to known inhibitors (Azam & Jayaram, 2015).
Material Science and Polymer Chemistry
In material science, the incorporation of amino acids into polymer networks through thiol-ene polymerization illustrates an innovative approach to designing functional materials. Triallyl derivatives of amino acids, such as L-alanine, demonstrate the versatility of amino acids in creating polymers with unique properties. This suggests potential applications for 3-[(2,2-Dichlorovinyl)thio]-L-alanine in the synthesis of novel polymer networks with tailored characteristics for specific applications (Yokose et al., 2015).
特性
IUPAC Name |
(2R)-2-amino-3-(2,2-dichloroethenylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-4(7)2-11-1-3(8)5(9)10/h2-3H,1,8H2,(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUPGSGHOGPTAF-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954901 | |
| Record name | S-(2,2-Dichloroethenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,2-Dichlorovinyl)thio]-L-alanine | |
CAS RN |
3326-09-8 | |
| Record name | Alanine, 3-((2,2-dichlorovinyl)thio)-, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2,2-Dichloroethenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



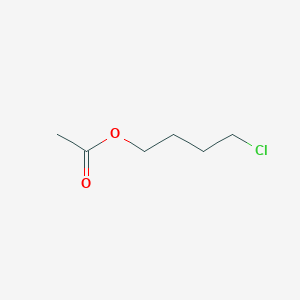
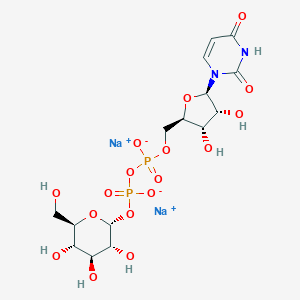
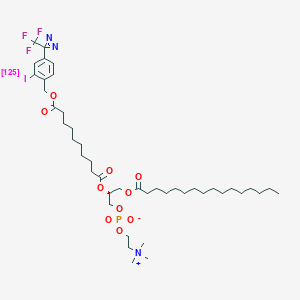
![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)


